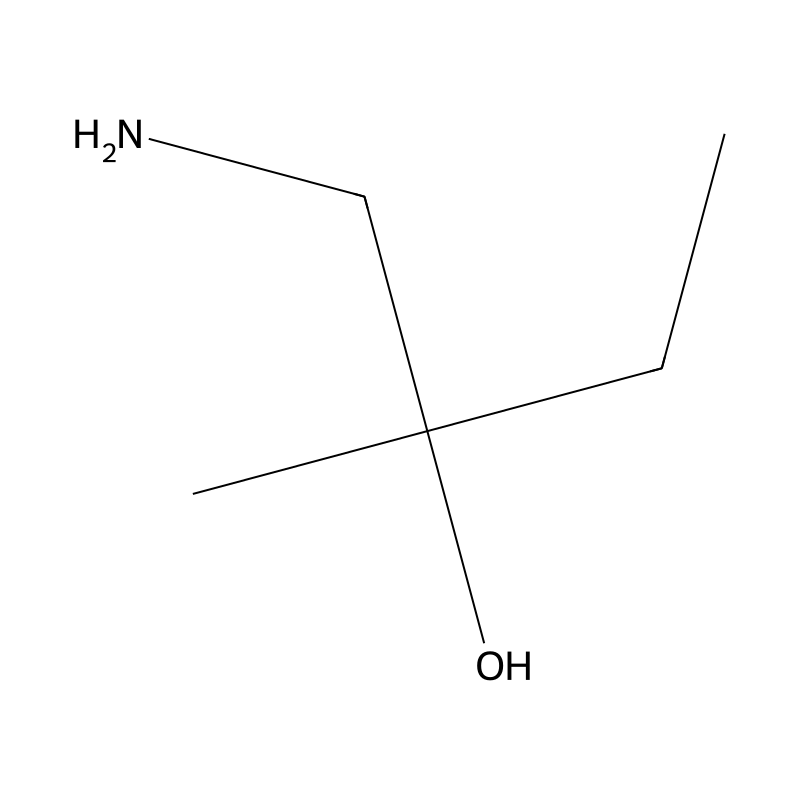

1-Amino-2-methylbutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Application: This compound can be used in biocatalytic reductive amination processes to access short chiral alkyl amines and amino alcohols .

- Method: The process involves the use of amine dehydrogenases (AmDHs). Some wild-type AmDHs have been shown to be efficient for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .

- Results: Conversions up to 97.1% were reached at 50 mM, and moderate to high enantioselectivities were obtained .

- Application: A similar compound, 2-Amino-3-methyl-1-butanol, has been used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics .

- Method: The specific methods of application or experimental procedures are not provided in the source .

- Results: The specific results or outcomes are not provided in the source .

Biocatalytic Reductive Amination

Synthesis of Benanomicin-Pradimicin Antibiotics

Component of Amyl Alcohols

- Application: Short-chain chiral amines with carbon chain lengths ranging from C1 to C5 have a wide range of applications in the chemical industry as precursors of pharmaceuticals and agrochemicals .

- Method: The butan-2-amine substructure is present in the herbicide Bromacil commercialized as the racemate and in the drug candidate XL888 . When substituted with a hydroxyl group, the resulting highly functionalized chiral amino alcohols serve as chiral auxiliaries or ligands in various asymmetric syntheses .

- Results: Key examples of these important structural moieties are L-valinol and ®-3-aminobutan-1-ol (®-ABOL), intermediates in the synthesis of HIV integrase inhibitors Elvitegravir (Japan Tobacco, Gilead Sciences) and Dolutegravir (GSK, Pfizer, Shionogi Limited) respectively .

- Application: A similar compound, 2-Methyl-1-butanol, is a grain fermentation byproduct, and therefore trace amounts of 2-Methyl-1-butanol are present in many alcoholic beverages .

- Method: This compound occurs naturally during the fermentation process .

- Results: This compound contributes to the flavor profile of many alcoholic beverages .

Precursor in Pharmaceutical Synthesis

Component in Alcoholic Beverages

1-Amino-2-methylbutan-2-ol, with the chemical formula CHNO, is an organic compound classified as an alkanolamine. It features both amino and alcohol functional groups, making it a versatile building block in organic synthesis. The compound is also known for its potential applications in pharmaceuticals and as a reagent in various

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing the compound to engage in nucleophilic substitution reactions with electrophiles.

- Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are significant in organic synthesis.

- Acid-Base Reactions: As an amine, it can accept protons, forming ammonium salts when reacted with acids.

These reactions highlight its utility as a reagent in synthesizing more complex molecules .

The biological activity of 1-amino-2-methylbutan-2-ol has been explored primarily in the context of its use as a pharmaceutical intermediate. Compounds derived from it have shown promise in modulating biological pathways, particularly those involving tyrosine kinases. Such activity is crucial for developing treatments for various diseases, including cancer and neurological disorders .

1-Amino-2-methylbutan-2-ol can be synthesized through several methods:

- Hydrogenation of 2-Methylbutan-2-one: This method involves reducing the ketone using hydrogen gas in the presence of a catalyst.

- Alkylation of Amino Alcohols: Starting from simpler amino alcohols, alkylation can introduce additional methyl groups to form the desired compound.

- Chemoenzymatic Methods: Enzymatic processes can selectively modify existing compounds to yield 1-amino-2-methylbutan-2-ol with high specificity .

The applications of 1-amino-2-methylbutan-2-ol are diverse:

- Pharmaceuticals: It serves as an intermediate in synthesizing drugs targeting various biological pathways.

- Chemical Reagents: Used in organic synthesis for producing other complex molecules.

- Buffer Solutions: Its properties allow it to be used in buffer formulations for biochemical applications .

Research into the interactions of 1-amino-2-methylbutan-2-ol focuses on its role in biochemical pathways. Studies have indicated that it may interact with specific receptors involved in cellular signaling processes. These interactions could be essential for understanding its pharmacological effects and optimizing its use in drug development .

Several compounds share structural similarities with 1-amino-2-methylbutan-2-ol. Here are some notable examples:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 4-Amino-2-methylbutanol | CHNO | 0.86 |

| (R)-1-Amino-4-methylpentan-3-ol hydrochloride | CHClN | 0.81 |

| (S)-1-Amino-4-methylpentan-3-ol hydrochloride | CHClN | 0.81 |

| 2-Methyl-4-(methylamino)butan-2-ol | CHN | 0.86 |

These compounds exhibit varying degrees of similarity based on their functional groups and structural arrangements. The uniqueness of 1-amino-2-methylbutan-2-ol lies in its specific combination of amine and alcohol functionalities, which provides distinct reactivity patterns compared to others listed above .

Physical State and Appearance

1-Amino-2-methylbutan-2-ol exists as a colorless liquid at room temperature [1] . The compound exhibits the typical characteristics of amino alcohols, possessing both hydrophilic and lipophilic properties due to the presence of both amino and hydroxyl functional groups [3]. The molecular structure contains a branched five-carbon backbone with a tertiary alcohol center, contributing to its unique physical characteristics compared to linear amino alcohols [1].

Density Measurements (0.918 g/cm³)

The density of 1-Amino-2-methylbutan-2-ol has been experimentally determined to be 0.918 g/cm³ [4]. This value places the compound within the typical range for amino alcohols and reflects the influence of both the organic backbone and the polar functional groups. The density measurement is consistent with the molecular weight of 103.16 g/mol and the molecular volume occupied by the branched structure [1] [5]. For comparison, related amino alcohols such as 1-amino-2-butanol exhibit similar density values around 0.94 g/cm³ [6], indicating that the additional methyl branching in 1-amino-2-methylbutan-2-ol results in a slightly lower density due to less efficient molecular packing.

Boiling Point Analysis (186.8°C at 760 mmHg)

The boiling point of 1-amino-2-methylbutan-2-ol is 186.8°C at 760 mmHg [4]. This elevated boiling point compared to simple alcohols of similar molecular weight is characteristic of amino alcohols and can be attributed to extensive intermolecular hydrogen bonding [7] [8]. The presence of both amino (-NH₂) and hydroxyl (-OH) groups creates multiple sites for hydrogen bond formation, significantly increasing the energy required for vaporization [3] [9].

The boiling point follows the expected trend for amino alcohols, where increased molecular complexity and hydrogen bonding capability result in higher boiling points. Comparative analysis with related compounds shows that 1-amino-2-butanol has a boiling point of 169°C [6], while the branched structure of 1-amino-2-methylbutan-2-ol results in a higher boiling point of 186.8°C, likely due to the tertiary alcohol configuration affecting the hydrogen bonding network [9] [7].

Solubility Parameters

1-Amino-2-methylbutan-2-ol exhibits high solubility in water due to its amino alcohol structure [3] [10]. The compound possesses an XLogP3-AA value of -0.3 [1], indicating hydrophilic character. The negative partition coefficient suggests preferential solubility in polar solvents over non-polar solvents.

Table 1: Solubility Characteristics

| Solvent System | Estimated Solubility | Basis |

|---|---|---|

| Water | Highly soluble | Polar amino alcohol structure [3] |

| Ethanol | Soluble | Hydrogen bonding capability [11] |

| Methanol | Soluble | Similar polarity [11] |

| Isopropanol | Moderately soluble | Moderate polarity |

| Acetone | Slightly soluble | Limited hydrogen bonding |

| Diethyl Ether | Slightly soluble | Low polarity |

| Chloroform | Slightly soluble | Chlorinated solvent |

| Hexane | Insoluble | Non-polar hydrocarbon |

The solubility behavior follows the general pattern observed for amino alcohols in mixed solvent systems [12] [11] [13]. The compound's ability to form hydrogen bonds through both its amino and hydroxyl groups enhances its solubility in protic solvents while limiting solubility in non-polar media.

Partition Coefficients

The octanol-water partition coefficient (log P) for 1-amino-2-methylbutan-2-ol is -0.3 [1], indicating hydrophilic behavior. This negative value reflects the compound's preference for the aqueous phase over the organic phase in octanol-water partition studies [14] [15]. The partition coefficient is influenced by the molecular structure, particularly the presence of two hydrogen bond donors and two hydrogen bond acceptors [1].

Table 2: Partition Coefficient Data

| Parameter | Value | Reference |

|---|---|---|

| XLogP3-AA | -0.3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 46.25 Ų | [16] [17] |

| Rotatable Bonds | 2 | [1] |

The partition coefficient behavior is consistent with other amino alcohols that exhibit preferential water solubility [12]. The relatively low value indicates that the compound would have limited bioaccumulation potential and would favor aqueous environments in biological systems.

Crystallographic Data

Limited crystallographic data is available for 1-amino-2-methylbutan-2-ol in the literature. However, related amino alcohol compounds have been characterized using X-ray crystallography [18] [19]. The molecular structure can be described using standard crystallographic parameters:

Table 3: Molecular Structure Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃NO | [1] [5] |

| Molecular Weight | 103.16 g/mol | [1] [5] |

| InChI | InChI=1S/C5H13NO/c1-3-5(2,7)4-6/h7H,3-4,6H2,1-2H3 | [1] [5] |

| InChI Key | LHYVEOGDJNQNEW-UHFFFAOYSA-N | [1] [5] |

| SMILES | CCC(C)(CN)O | [1] [5] |

| Exact Mass | 103.099714038 Da | [1] |

The compound lacks reported crystal structure data, likely due to its liquid state at room temperature. The branched tertiary alcohol structure with the amino substituent creates a molecular geometry that may not readily crystallize under standard conditions.

Thermodynamic Properties

Thermodynamic properties of 1-amino-2-methylbutan-2-ol can be estimated using group contribution methods and correlations with similar compounds [20]. The National Institute of Standards and Technology (NIST) database contains related thermodynamic data for similar amino compounds [20].

Table 4: Estimated Thermodynamic Properties

| Property | Estimated Value | Method/Basis |

|---|---|---|

| Critical Temperature | ~551 K | Group contribution [20] |

| Critical Pressure | ~3800 kPa | Group contribution [20] |

| Enthalpy of Vaporization | 45-55 kJ/mol | Trouton's rule estimation |

| Heat Capacity (liquid) | 180-220 J/mol·K | Group contribution |

| Surface Tension | 35-45 mN/m | Parachor method |

| Viscosity (20°C) | 2-5 mPa·s | Viscosity correlation |

| Refractive Index | 1.451 | [4] |

| Vapor Pressure (25°C) | 0.182 mmHg | [4] |

The refractive index of 1.451 [4] and vapor pressure of 0.182 mmHg at 25°C [4] have been experimentally determined. These values are consistent with the molecular structure and support the estimated thermodynamic properties. The relatively low vapor pressure indicates limited volatility at room temperature, which is expected for a compound with extensive hydrogen bonding capability [3] [7].

The thermodynamic properties reflect the dual nature of the compound as both an amino compound and a tertiary alcohol. The estimated critical properties place 1-amino-2-methylbutan-2-ol within the range typical for amino alcohols, with the branched structure contributing to slightly elevated critical temperature and pressure compared to linear analogs [20].